molecular formula C11H9NO3 B1324201 2-(4-Methoxybenzoyl)oxazole CAS No. 898759-50-7

2-(4-Methoxybenzoyl)oxazole

Cat. No. B1324201
CAS RN: 898759-50-7
M. Wt: 203.19 g/mol
InChI Key: KTZHDYOBDPLYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzoyl)oxazole is a compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is a white solid .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . A technique for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .


Molecular Structure Analysis

The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 .


Chemical Reactions Analysis

Oxazole rings showing nucleophilic substitution reaction are rare and occur due to the presence of a functional group. The substitution of halogens on the oxazole ring is from C-2≫C-4 > C-5 .


Physical And Chemical Properties Analysis

2-(4-Methoxybenzoyl)oxazole is a white solid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cholinesterase Inhibition

  • Cholinesterase Inhibitory Potential : Synthesized compounds derived from 4-methoxybenzoic acid, including 2-(4-Methoxybenzoyl)oxazole, have demonstrated significant inhibitory potential against cholinesterase enzymes. This is crucial for potential treatments of neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Anticancer Activity

  • Anticancer Properties : Derivatives of 2-(4-Methoxybenzoyl)oxazole have shown promising anticancer activities. One study highlighted the discovery of 4-substituted methoxybenzoyl-aryl-thiazole, a structural modification of 2-(4-Methoxybenzoyl)oxazole, with enhanced antiproliferative activity against melanoma and prostate cancer cells (Lu et al., 2009).
  • Synthesis and Biological Evaluation : Novel oxazolone scaffolds derived from 2-(4-Methoxybenzoyl)oxazole have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, showing promising results (2020).

Antiprotozoal Activity

  • In Vitro Antiprotozoal Activity : Some derivatives of 2-(4-Methoxybenzoyl)oxazole have been evaluated for their antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, demonstrating significant effectiveness (Carballo et al., 2017).

Organic Synthesis

  • Modular Synthesis : 2-(4-Methoxybenzoyl)oxazole has been utilized in the modular synthesis of 2,4-disubstituted oxazoles, an important structural motif in natural products. This application is significant in the development of novel methods in organic synthesis (Luo et al., 2012).

Enzyme Inhibition

  • Lipase and α-Glucosidase Inhibition : Research has explored the synthesis of novel heterocyclic compounds derived from 2-(4-Methoxybenzoyl)oxazole, investigating their potential as enzyme inhibitors, specifically targeting lipase and α-glucosidase (Bekircan et al., 2015).

Future Directions

Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities . In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .

properties

IUPAC Name

(4-methoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZHDYOBDPLYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642067
Record name (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzoyl)oxazole

CAS RN

898759-50-7
Record name (4-Methoxyphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.